molecular formula C8H9N3O B15355314 4,5-Diamino-2-methoxybenzonitrile CAS No. 1196074-44-8

4,5-Diamino-2-methoxybenzonitrile

Cat. No.: B15355314
CAS No.: 1196074-44-8
M. Wt: 163.18 g/mol
InChI Key: DJMJYHUUAPNGMO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine and Benzonitrile (B105546) Chemistry

Aromatic diamines are characterized by a benzene (B151609) ring substituted with two amino (-NH2) groups. These compounds are essential in the synthesis of polymers, dyes, and pharmaceuticals due to the reactivity of the amino groups. google.com Benzonitriles, which feature a nitrile (-C≡N) group attached to a benzene ring, are versatile intermediates in organic synthesis. The nitrile group can be converted into various other functional groups, including amines, carboxylic acids, and amides.

The compound 4,5-Diamino-2-methoxybenzonitrile integrates the functionalities of both aromatic diamines and benzonitriles. This dual-functionality allows it to be a valuable building block in creating complex molecules. The amino groups provide sites for polymerization and other nucleophilic reactions, while the benzonitrile group offers a pathway for further chemical transformations.

Historical Development and Initial Academic Interest in Related Compounds

The study of aromatic diamines and benzonitriles has a rich history. Early research focused on simple, unsubstituted versions of these compounds. For instance, 4-aminobenzonitrile (B131773) has been utilized as a derivatization reagent in analytical chemistry and in the synthesis of specialized polymers. sigmaaldrich.com Over time, interest grew in how different substituents on the benzene ring could modify the properties of these molecules.

The development of synthetic methods for related compounds, such as p-aminobenzonitrile from nitrobenzene (B124822) substituents, has been a focus of industrial and academic research, aiming for more efficient and environmentally friendly processes. google.com The synthesis of various substituted benzonitriles, including those with methoxy (B1213986) groups like 4-formyl-3-methoxybenzonitrile, has been driven by their utility as intermediates in producing pharmaceuticals and other fine chemicals. chemicalbook.com

Significance of the 2-methoxy- Substitution Pattern on Aromatic Reactivity

The methoxy group (-OCH3) at the 2-position of this compound significantly influences the molecule's reactivity. As an electron-donating group, the methoxy group increases the electron density of the benzene ring through resonance, particularly at the ortho and para positions. vaia.comvaia.com This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution. vaia.commsu.edu

However, the methoxy group also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. vaia.com In the case of this compound, the interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect, along with the effects of the two amino groups and the nitrile group, creates a unique reactivity profile. The Hammett equation can be used to classify the methoxy group as electron-donating at the para position and electron-withdrawing at the meta position, though steric effects at the ortho position can alter these predictions. wikipedia.org

Current Research Landscape and Emerging Academic Significance of this compound

In recent years, there has been growing interest in utilizing multi-functional aromatic compounds for the development of advanced materials. Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and polyamides. google.comrsc.org The presence of the nitrile group in this compound offers a potential site for cross-linking or further functionalization of such polymers.

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of heterocyclic compounds and other complex organic molecules. Its structural relative, 1,2-Diamino-4,5-dimethoxybenzene, is known to react with aldehydes to form highly fluorescent benzimidazole (B57391) derivatives, suggesting potential applications for this compound in the development of fluorescent probes and materials. caymanchem.com The ongoing exploration of green chemistry principles in organic synthesis may also lead to more sustainable methods for producing and utilizing this and related compounds. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196074-44-8

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4,5-diamino-2-methoxybenzonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,10-11H2,1H3

InChI Key

DJMJYHUUAPNGMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)N

Origin of Product

United States

Synthetic Methodologies for 4,5 Diamino 2 Methoxybenzonitrile

Established and Optimized Synthetic Pathways

The conventional and most well-documented route to 4,5-diamino-2-methoxybenzonitrile involves the reduction of a corresponding dinitro compound. This transformation is a critical step, and various reagents and conditions have been optimized to ensure high yield and purity.

Precursor Synthesis and Functional Group Transformations (e.g., nitro reduction to amino)

The synthesis of this compound typically starts from a precursor molecule containing nitro groups at the 4 and 5 positions of the benzene (B151609) ring. The core of the synthesis lies in the reduction of these two nitro groups to amino groups. wikipedia.orgresearchgate.net This transformation is a fundamental process in organic synthesis, allowing for the introduction of highly reactive amino functionalities. researchgate.net

The reduction of aromatic nitro compounds is a widely used and powerful transformation in organic chemistry. researchgate.net A variety of reagents and methods have been developed to achieve this conversion, each with its own advantages and limitations. wikipedia.orgorganic-chemistry.org The choice of reducing agent is crucial as it can influence the selectivity and efficiency of the reaction, especially when other functional groups are present in the molecule. organic-chemistry.org

For the synthesis of diamino compounds from dinitro precursors, the simultaneous reduction of both nitro groups is the desired outcome. The presence of both a methoxy (B1213986) and a nitrile group on the benzene ring adds a layer of complexity to the synthesis, requiring careful selection of reaction conditions to avoid unwanted side reactions.

Reaction Conditions and Reagent Systems (e.g., catalytic hydrogenation, sodium dithionite (B78146) reduction)

Several reagent systems are effective for the reduction of aromatic nitro groups to amines. wikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.orgtu-chemnitz.de Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgresearchgate.net Catalytic hydrogenation is often a clean and efficient method, but the conditions need to be carefully controlled to prevent over-reduction or side reactions, especially with sensitive functional groups like nitriles. tu-chemnitz.deresearchgate.net

Sodium Dithionite Reduction: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a cost-effective and safe reducing agent for converting aromatic nitro compounds to anilines. organic-chemistry.orgsciencemadness.orgwikipedia.org This method is particularly useful for large-scale industrial processes. wikipedia.org The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. sciencemadness.orghope.edu Sodium dithionite is known for its ability to selectively reduce nitro groups in the presence of other reducible functionalities. organic-chemistry.org For instance, it has been successfully used for the synthesis of 5,6-diaminoacenaphthylene from its dinitro precursor. hope.edu

The table below summarizes common reagent systems for nitro group reduction:

Reagent SystemCatalyst/ConditionsKey Features
Catalytic HydrogenationPd/C, PtO₂, Raney Nickel, H₂ gasClean, efficient, requires pressure equipment. wikipedia.orgtu-chemnitz.deresearchgate.net
Sodium DithioniteNa₂S₂O₄, typically in aqueous solutionInexpensive, safe, suitable for industrial scale. organic-chemistry.orgsciencemadness.orgwikipedia.org
Iron in Acidic MediaFe, Acetic AcidA classic and cost-effective method. wikipedia.org
Tin(II) ChlorideSnCl₂A common laboratory-scale reducing agent. wikipedia.org

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound. nih.gov The goal is to selectively reduce the two nitro groups without affecting the methoxy and nitrile functionalities.

The choice of reducing agent and reaction conditions plays a pivotal role in achieving the desired selectivity. organic-chemistry.org For example, while metal hydrides are powerful reducing agents, they are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org Catalytic hydrogenation and reagents like sodium dithionite generally offer good chemoselectivity for the nitro group reduction. wikipedia.orgorganic-chemistry.org

In the context of dinitro precursors, achieving complete reduction of both nitro groups to form the diamino product is the primary regioselective challenge. Incomplete reduction could lead to the formation of nitro-amino intermediates. Optimized reaction times and stoichiometry of the reducing agent are crucial to drive the reaction to completion. hope.edu

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. researchgate.netresearchgate.netrsc.org

Exploration of Environmentally Benign Reaction Conditions

"Green chemistry" principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org In the context of synthesizing this compound, this involves exploring alternative solvents, reducing energy consumption, and using less toxic reagents. researchgate.net

One approach is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. organic-chemistry.org Some reduction methods, like those using sodium dithionite, can be performed in aqueous media. sciencemadness.orghope.edu Another strategy involves performing reactions under milder conditions, such as at room temperature and atmospheric pressure, which reduces energy consumption. organic-chemistry.org The development of continuous-flow processes can also contribute to greener synthesis by offering better control over reaction parameters and potentially reducing waste. beilstein-journals.org

Catalyst Development for Enhanced Efficiency and Selectivity

The development of new and improved catalysts is a key area of research for enhancing the efficiency and selectivity of chemical reactions. tu-chemnitz.dersc.org For the synthesis of this compound, this includes designing catalysts that can facilitate the nitro group reduction under milder conditions and with higher selectivity.

Recent research has focused on the development of catalysts based on more abundant and less toxic metals. organic-chemistry.org Additionally, the use of supported catalysts, where the active metal is dispersed on a solid support, can improve catalyst stability and facilitate its recovery and reuse. researchgate.net The design of bifunctional catalysts that can promote multiple steps in a reaction sequence is also an active area of investigation. rsc.org For instance, in the context of hydrogenation, significant effort is dedicated to developing catalysts that provide high chemo- and stereoselectivity. tu-chemnitz.de

Purification and Isolation Techniques in Laboratory Synthesis

The isolation of this compound from a reaction mixture often begins with the removal of volatile components. For instance, after a synthesis reaction, a reagent like phosphorus oxychloride (POCl3) can be removed by concentration under reduced pressure. Following this, the crude product is typically precipitated from the reaction mixture. A common method involves pouring the concentrated residue into water, which causes the less soluble desired product to solidify.

The solid product is then collected by filtration. To remove residual impurities, the collected solid, known as the filter cake, undergoes a series of washing steps. An aqueous solution of sodium hydroxide (B78521) (e.g., 1N NaOH) can be used to wash the filter cake, followed by a thorough washing with water to remove any remaining base and water-soluble impurities.

For further purification, column chromatography is a widely used technique. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like this compound. A gradient elution system, for example, using a mixture of ethyl acetate (B1210297) (EA) and petroleum ether (PE), can effectively separate the target compound from other components. A typical gradient might range from 0% to 20% ethyl acetate in petroleum ether over a period of 30 minutes. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound as a solid.

The following table summarizes the purification techniques and their specific applications in the context of isolating this compound.

Purification TechniqueDescriptionApplication for this compound
Precipitation A solid is formed from a solution.The crude product is precipitated by adding the reaction mixture to water.
Filtration A solid is separated from a liquid or gas using a filter medium.The precipitated solid of this compound is collected from the aqueous mixture.
Washing A solid is rinsed with a solvent to remove impurities.The filter cake is washed with aqueous NaOH and then with water to remove acidic and water-soluble impurities.
Column Chromatography A mixture is separated based on the differential partitioning of its components between a stationary phase and a mobile phase.Silica gel column chromatography with an ethyl acetate/petroleum ether eluent system is used for final purification.

Spectroscopic and Structural Elucidation of 4,5 Diamino 2 Methoxybenzonitrile

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in a molecule.

The IR spectrum of 4,5-Diamino-2-methoxybenzonitrile would display characteristic absorption bands. The N-H stretching vibrations of the primary amino groups are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group gives a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-O stretching of the methoxy (B1213986) group would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. ijprs.com The nitrile group, being a symmetric and polarizable bond, would give a strong and characteristic Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra. Theoretical calculations on related methoxybenzonitrile isomers suggest that the metal surface in SERS (Surface-Enhanced Raman Scattering) can have a significant effect on the vibrational modes, indicating the potential for detailed structural analysis using this technique.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₈H₉N₃O), the molecular ion peak [M]⁺ would be observed at m/z 163.0746 in high-resolution mass spectrometry, confirming its molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for aromatic amines and ethers can be predicted. nih.gov Expected fragmentation could include:

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

Loss of a hydrogen cyanide (HCN) molecule from the nitrile group, resulting in an [M-27]⁺ ion.

Cleavage of the methoxy group as a formyl radical (•CHO) leading to an [M-29]⁺ ion.

Loss of ammonia (B1221849) (NH₃) or an amino radical (•NH₂).

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzene (B151609) ring and the nitrile group in this compound are chromophores. The presence of the electron-donating amino and methoxy groups on the benzene ring causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system. The intense electron-donating character of the two amino groups and the methoxy group would likely result in significant absorption in the UVA range (315-400 nm). Studies on related aromatic amines and dyes show that the position of the absorption maximum (λmax) is sensitive to the substitution pattern on the aromatic ring. acs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to obtain X-ray crystallography data for this compound. Despite a thorough investigation for its crystal structure, including searches for relevant CIF (Crystallographic Information File) files and CCDC deposition numbers, no experimental data on the solid-state molecular structure of this specific compound could be located.

The absence of such data indicates that the single crystal X-ray diffraction analysis for this compound has likely not been performed or, if it has, the results have not been made publicly available. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles, which are essential for a complete solid-state structural characterization, is not available at this time.

Consequently, the generation of data tables and a detailed discussion of its three-dimensional arrangement in the solid state, including intermolecular interactions, cannot be provided. Further research, specifically the growth of single crystals of this compound and their subsequent analysis by X-ray diffraction, would be required to elucidate these structural details.

Chemical Reactivity and Mechanistic Investigations of 4,5 Diamino 2 Methoxybenzonitrile

Reactivity of Amine Functionalities

The two adjacent primary amine groups are nucleophilic and readily participate in reactions typical of aromatic amines. Their close proximity allows for the formation of five- or seven-membered heterocyclic rings through reactions with bifunctional electrophiles.

The reaction of o-phenylenediamines with carbonyl compounds is a cornerstone of heterocyclic synthesis, and 4,5-diamino-2-methoxybenzonitrile is expected to follow these well-established pathways. These condensation reactions provide access to a variety of important heterocyclic scaffolds.

With Aldehydes and Ketones to form Benzimidazoles and Benzodiazepines: The condensation of o-phenylenediamines with aldehydes or ketones is a classical method for synthesizing 2-substituted and 2,2-disubstituted benzimidazoles, respectively. acs.orgwikipedia.orgresearchgate.net The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (in the case of aldehydes) or oxidation. For instance, reaction with an aldehyde (RCHO) would yield a 2-alkyl- or 2-aryl-substituted benzimidazole (B57391). Similarly, ketones (RCOR') can react to form 1,5-benzodiazepine derivatives, often catalyzed by acids like ytterbium trichloride. sigmaaldrich.com The reaction of this compound with various carbonyl compounds is anticipated to produce the corresponding substituted 5-methoxy-6-cyanobenzimidazoles or benzodiazepines.

With α-Dicarbonyl Compounds to form Quinoxalines: o-Phenylenediamines readily condense with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to form quinoxalines. wikipedia.org The reaction involves the sequential formation of two imine linkages to generate the fused pyrazine (B50134) ring. Therefore, reacting this compound with an α-diketone is a direct route to substituted 6-methoxy-7-cyanoquinoxalines.

The following table summarizes the expected heterocyclic products from the condensation of this compound with various carbonyl compounds.

Carbonyl ReactantExpected Heterocyclic Product
Aldehyde (RCHO)2-Substituted-6-methoxy-5-cyanobenzimidazole
Ketone (RCOR')2,4-Disubstituted-7-methoxy-8-cyano-1,5-benzodiazepine
α-Diketone (RCOCOR')2,3-Disubstituted-6-methoxy-7-cyanoquinoxaline
Carboxylic Acids (RCOOH)2-Substituted-6-methoxy-5-cyanobenzimidazole

The primary amine groups of this compound are susceptible to acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of the corresponding amides. Depending on the stoichiometry, either mono- or di-acylated products can be obtained. These amide derivatives can be important intermediates for further synthetic transformations.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base will yield the corresponding sulfonamides. These reactions are analogous to those of other aromatic amines.

Alkylation: Direct alkylation of the amine groups can be achieved using alkyl halides. However, overalkylation is a common side reaction, leading to a mixture of secondary and tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

The reaction of o-phenylenediamines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a characteristic reaction that leads to the formation of a stable five-membered triazole ring. wikipedia.org

In the case of this compound, treatment with nitrous acid is expected to yield 6-methoxy-5-cyanobenzotriazole. This reaction proceeds via the diazotization of one amine group, followed by an intramolecular cyclization where the adjacent amino group attacks the diazonium salt, eliminating water to form the stable triazole ring. This transformation is a reliable method for converting o-phenylenediamines into their corresponding benzotriazole (B28993) derivatives, which are themselves useful as corrosion inhibitors and synthetic intermediates. wikipedia.orgnih.gov

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, although it is generally less reactive than the diamino moiety under many conditions.

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid and heat will convert the nitrile to the corresponding carboxylic acid, yielding 4,5-diamino-2-methoxybenzoic acid. The intermediate primary amide can sometimes be isolated under milder conditions.

Base-catalyzed hydrolysis: Reaction with a strong base like sodium hydroxide (B78521), often in the presence of a peroxide co-reagent, will also lead to the formation of the carboxylic acid.

Enzymatic hydrolysis: Nitrilase enzymes offer a mild and selective method for the hydrolysis of nitriles to carboxylic acids, often proceeding with high chemoselectivity and avoiding harsh reaction conditions that might affect the other functional groups on the aromatic ring. nih.govalmacgroup.com

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. libretexts.orgnih.gov

[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles such as azides to form tetrazoles or with nitrile oxides to form oxadiazoles. These reactions are often promoted by heat or catalysis and provide a direct route to highly functionalized heterocyclic systems. While specific examples for this compound are not prevalent in the literature, the general reactivity of the nitrile group suggests its potential as a dipolarophile in such transformations. escholarship.orgrsc.org

The reactivity of the nitrile group in cycloadditions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating amino and methoxy (B1213986) groups may decrease the reactivity of the nitrile group towards certain electron-rich dipoles but could enhance it towards electron-deficient reaction partners.

Reactivity of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring are key sites of reactivity in this compound. The electron-donating nature of the methoxy and amino groups enhances the nucleophilicity of the benzene (B151609) ring, while the methoxy group itself can undergo specific reactions.

Electrophilic Aromatic Substitution Patterns Directed by Substituents

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the most nucleophilic positions on the benzene ring. The directing effects of the substituents on this compound can be predicted by considering their individual and combined influences.

Both the amino and methoxy groups are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. The nitrile group is a meta-director. In this molecule, the positions are numbered starting from the carbon bearing the nitrile group as position 1. Therefore, we have the methoxy group at position 2, and the amino groups at positions 4 and 5.

The positions available for substitution are 3 and 6. Position 3 is ortho to the methoxy group and one amino group, and meta to the other amino group and the nitrile group. Position 6 is ortho to an amino group and meta to the methoxy and nitrile groups. The powerful activating and ortho, para-directing effects of the amino and methoxy groups are expected to dominate over the deactivating and meta-directing effect of the nitrile group. The synergistic activation by the methoxy group at position 2 and the amino group at position 4 would strongly favor substitution at position 3. The amino group at position 5 would also direct ortho to position 6, but the steric hindrance from the adjacent amino group might make this position less favorable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionDirecting Influence of SubstituentsPredicted Outcome
3Ortho to -OCH3 and -NH2 (at C4); Meta to -NH2 (at C5) and -CNMajor Product
6Ortho to -NH2 (at C5); Meta to -OCH3 and -CNMinor Product

Demethylation or Ether Cleavage Reactions

The methoxy group in this compound can undergo cleavage of the ether bond, a reaction known as demethylation. This typically occurs under harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr3).

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the reactions of this compound involves considering the energetic and structural aspects of the reaction pathways.

Kinetic and Thermodynamic Considerations

In chemical reactions, the product distribution can be governed by either kinetics or thermodynamics. A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), while a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy).

For the electrophilic aromatic substitution of this compound, the initial attack of the electrophile is likely to be under kinetic control. The position that leads to the most stable carbocation intermediate (arenium ion) will have the lowest activation energy and thus the fastest rate of reaction. The strong resonance stabilization provided by the ortho- and para-directing amino and methoxy groups to the arenium ion intermediate would favor substitution at the positions they activate.

Under reversible conditions and higher temperatures, the reaction could shift to thermodynamic control, where the most stable isomer is the major product. Steric hindrance can play a role in the thermodynamic stability of the final product. For instance, if substitution at position 3 leads to significant steric strain, the less sterically hindered product from substitution at position 6 might be favored under thermodynamic control, even if it forms more slowly.

Table 2: Hypothetical Energy Profile Comparison for Electrophilic Substitution

ParameterSubstitution at Position 3Substitution at Position 6
Activation Energy (Ea) Lower (Kinetically favored)Higher
Product Stability Potentially less stable due to stericsPotentially more stable
Controlling Factor Kinetic ControlThermodynamic Control

Transition State Analysis in Organic Reactions

The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. The structure and energy of the transition state determine the rate of a reaction.

In the context of electrophilic aromatic substitution on this compound, the transition state for the formation of the arenium ion would involve the partial formation of a bond between the electrophile and the aromatic ring, with the positive charge being delocalized across the ring. According to the Hammond postulate, the structure of the transition state will more closely resemble the species to which it is closer in energy. For an endergonic step like the formation of the arenium ion, the transition state will resemble the arenium ion itself.

Therefore, factors that stabilize the arenium ion, such as the electron-donating resonance effects of the amino and methoxy groups, will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. Computational chemistry methods could be employed to model the transition state structures and energies for substitution at different positions, providing a more quantitative prediction of the reaction's outcome.

Derivatization Strategies and Synthesis of Novel Analogues

Synthesis of Monosubstituted Derivatives of 4,5-Diamino-2-methoxybenzonitrile

The selective functionalization of one of the two amino groups in this compound presents a synthetic challenge due to their similar reactivity. However, achieving monosubstitution is crucial for creating asymmetrical derivatives and for the stepwise construction of more complex molecules. Strategies to achieve selective monosubstitution often rely on subtle differences in the electronic and steric environment of the two amino groups or the use of specific reaction conditions.

Potential methods for the synthesis of monosubstituted derivatives include:

Controlled Acylation: By using a limited amount of an acylating agent (e.g., acid chlorides or anhydrides) at low temperatures, it may be possible to favor the formation of the monoacylated product. The amino group at position 4, being para to the electron-donating methoxy (B1213986) group and meta to the electron-withdrawing cyano group, might exhibit slightly different reactivity compared to the amino group at position 5.

Use of Bulky Reagents: Employing sterically hindered reagents could potentially lead to selective reaction at the more accessible amino group.

Protecting Group Strategies: Although more synthetically demanding, the use of protecting groups could allow for the selective functionalization of one amino group, followed by deprotection and reaction at the second amino group.

While specific examples for the monosubstitution of this compound are not extensively documented, the general principles of selective functionalization of aromatic diamines are well-established.

Synthesis of Disubstituted Derivatives of this compound

The synthesis of disubstituted derivatives, where both amino groups are functionalized, is generally more straightforward than monosubstitution. These reactions are typically carried out using an excess of the reacting partner to ensure complete reaction at both amino sites.

Common methods for preparing disubstituted derivatives include:

Dialkylation: Reaction with two or more equivalents of an alkylating agent, such as an alkyl halide, in the presence of a base.

Diacylation: Treatment with an excess of an acylating agent, like an acid chloride or anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534).

Formation of Schiff Bases: Condensation with two equivalents of an aldehyde or ketone to form a di-imine derivative.

These disubstituted products can serve as intermediates for further transformations or as final target molecules with specific properties.

Cyclization Reactions for Fused Heterocyclic Ring Systems

The ortho-disposed amino groups of this compound are ideally positioned for cyclization reactions with bifunctional electrophiles to form a variety of fused heterocyclic ring systems. These reactions are fundamental in medicinal chemistry and materials science for the construction of privileged scaffolds.

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole (B57391) derivatives from this compound can be achieved through condensation with various one-carbon synthons. researchgate.netnih.govacs.org

Common synthetic routes include:

Reaction with Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent or under aerobic conditions, leads to the formation of 2-substituted benzimidazoles. A variety of catalysts, including metal nanoparticles and Lewis acids, can promote this transformation. researchgate.net

Reaction with Carboxylic Acids or Their Derivatives: Heating the diamine with a carboxylic acid or its ester, nitrile, or orthoester derivative is a classic method for benzimidazole synthesis. acs.org

Reaction with Formic Acid: The use of formic acid provides a direct route to unsubstituted benzimidazoles. rsc.org

The resulting benzimidazoles would bear the cyano and methoxy substituents at positions 6 and 5, respectively, of the benzimidazole ring system.

Table 1: Potential Benzimidazole Derivatives from this compound

ReactantResulting Heterocyclic CorePotential Product
Aldehyde (R-CHO)2-Substituted Benzimidazole2-Substituted-5-cyano-6-methoxybenzimidazole
Formic AcidBenzimidazole5-Cyano-6-methoxybenzimidazole
Carboxylic Acid (R-COOH)2-Substituted Benzimidazole2-Substituted-5-cyano-6-methoxybenzimidazole

This table illustrates potential products based on general benzimidazole synthesis methods.

Quinoxalines are another important class of nitrogen-containing heterocycles that can be readily synthesized from this compound. The standard method involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. up.ptnih.govresearchgate.net

Key synthetic strategies include:

Condensation with α-Diketones: The reaction with a 1,2-diketone, such as benzil, in a suitable solvent like ethanol (B145695) or acetic acid, typically proceeds readily to form the corresponding quinoxaline (B1680401). nih.gov

Reaction with α-Hydroxy Ketones: In some cases, α-hydroxy ketones can be oxidized in situ to the corresponding dicarbonyl compound, which then reacts with the diamine.

Catalytic Methods: Modern approaches utilize various catalysts, including metal complexes and supported reagents, to facilitate the synthesis under milder conditions. up.ptnih.gov

The resulting quinoxaline derivatives would feature the cyano and methoxy groups at positions 6 and 7 of the quinoxaline ring.

Table 2: Potential Quinoxaline Derivatives from this compound

ReactantResulting Heterocyclic CorePotential Product
1,2-Diketone (R-CO-CO-R')2,3-Disubstituted Quinoxaline2,3-Disubstituted-6-cyano-7-methoxyquinoxaline
Glyoxal (B1671930)Quinoxaline6-Cyano-7-methoxyquinoxaline

This table illustrates potential products based on general quinoxaline synthesis methods.

The synthesis of fused pyrimidine (B1678525) and triazine systems from this compound involves reactions with reagents that can provide the necessary atoms to form the six-membered heterocyclic ring.

Pyrimidine Derivatives: Fused pyrimidines, such as purine (B94841) analogues, can be synthesized by reacting the diamine with reagents like formamide, urea, or other precursors that can form the pyrimidine ring. For instance, reaction with formic acid followed by a second cyclization step can lead to purine-like structures.

Triazine Derivatives: The formation of fused triazine rings is less common but can be achieved through specific multi-step synthetic sequences, potentially involving the initial formation of a monosubstituted derivative followed by cyclization with a nitrogen-containing reagent. General methods for the synthesis of 2,4-diamino-1,3,5-triazines often involve the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation. scialert.netchebanov.org However, building a fused triazine ring from an ortho-diamine requires different strategies.

The synthesis of these fused systems from this compound would result in novel substituted pyrimido[4,5-b]indoles or related structures, though specific literature examples are scarce.

Structure-Reactivity Relationship Studies within Derivative Series

The study of structure-reactivity relationships aims to understand how modifications to the molecular structure of the this compound derivatives influence their chemical behavior. While specific studies on this particular compound series are not widely available, general principles can be applied.

Key factors influencing reactivity include:

Electronic Effects: The nature of the substituents on the benzimidazole, quinoxaline, or other fused rings will significantly impact the electron density and reactivity of the heterocyclic system. Electron-donating groups generally increase the nucleophilicity of the ring, while electron-withdrawing groups decrease it.

Steric Effects: The size and position of substituents can influence the accessibility of reactive sites and may direct the regioselectivity of further reactions.

Reactivity of the Cyano and Methoxy Groups: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, opening up further avenues for derivatization. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized.

A systematic study involving the synthesis of a library of derivatives with varying substituents would be necessary to establish clear structure-reactivity relationships. Such studies are crucial for the rational design of new molecules with desired chemical and physical properties. For instance, in related diaminobenzene analogues, the presence and position of nitro groups have been shown to significantly influence the geometry and acceptor properties of the amino groups, which in turn affects their role in forming hydrogen bonds and crystal packing. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies, offering a balance between accuracy and computational cost. irjweb.comnih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aromatic compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.gov In a study on the related compound 2,4-diamino-6-hydroxypyrimidine (B22253), the optimized geometrical parameters obtained by the B3LYP method demonstrated good agreement with experimental X-ray diffraction data. nih.gov

Conformational analysis is crucial for molecules with rotatable bonds, such as the methoxy (B1213986) and amino groups in 4,5-Diamino-2-methoxybenzonitrile. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis identifies the most stable conformers and the energy barriers between them. For instance, studies on guanazole (B75391) investigated various conformations in the gas phase to determine their relative population distributions using the Boltzmann distribution. dergipark.org.tr This process is essential for understanding the molecule's preferred shape, which influences its packing in crystals and its interaction with other molecules.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. nih.gov

In computational studies of the similar molecule 4-methoxybenzonitrile, the HOMO-LUMO energy gap was calculated to be 4.37 eV in a vacuum using DFT. semanticscholar.orgresearchgate.netresearchgate.net The analysis of molecular orbitals reveals the distribution of electron density. For 4-methoxybenzonitrile, it was found that the cyano group acts as an electron acceptor. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides further insight into charge distribution and intramolecular interactions. researchgate.net This analysis can quantify the charge transfer between atoms, revealing donor-acceptor interactions within the molecule. For example, in a substituted hydrazinecarbodithioate, Mulliken atomic charge calculations showed that all hydrogen atoms carried a net positive charge, acting as acceptor atoms, while electronegative oxygen atoms showed a negative charge, acting as donor atoms. nih.gov Such charge distributions are fundamental to understanding a molecule's electrostatic potential and intermolecular interactions.

Table 1: Calculated Electronic Properties of a Related Compound (4-Methoxybenzonitrile) Data obtained from DFT calculations.

PropertyValueSignificance
HOMO Energy-6.55 eV (for a related system) researchgate.netEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.77 eV (for a related system) researchgate.netEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.37 eV semanticscholar.orgresearchgate.netresearchgate.netIndicates chemical reactivity and electronic transition energy.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed using DFT. dergipark.org.tr The resulting vibrational modes (e.g., stretching, bending, and torsional motions) and their corresponding frequencies and intensities can be correlated with experimental spectra. nih.govdergipark.org.tr

This correlation allows for a detailed and confident assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.gov For example, a DFT study on 2,4-diamino-6-hydroxypyrimidine found that calculations at the B3LYP/6-311G(d,p) level accurately reproduced the experimental wavenumbers. nih.gov Theoretical spectra are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations. The excellent agreement typically found between scaled theoretical and experimental spectra confirms the optimized molecular structure and provides a deep understanding of the molecule's vibrational dynamics. nih.govnih.gov

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the pathways of chemical reactions, including the identification of transient, high-energy transition state (TS) structures. chemrxiv.org A transition state represents a first-order saddle point on the potential energy surface and is a critical structure that determines the activation energy of a reaction. chemrxiv.orgrsc.org

DFT calculations can model the entire reaction coordinate from reactants to products. A computational study on the formation of the structurally similar 4,5-Diaminophthalonitrile from 4,5-dibromo-1,2-diaminobenzene and copper cyanide successfully used DFT to investigate the reaction mechanism. researchgate.net The study identified two major steps involving distinct activated complexes (transition states). researchgate.net The activation energies for these steps were calculated to be 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹, respectively, with the positive values confirming the presence of energy barriers. researchgate.net Such computational insights are crucial for understanding and optimizing synthetic procedures. researchgate.net Machine learning models are also being developed to predict TS geometries directly, aiming to reduce the reliance on computationally expensive quantum calculations. chemrxiv.orgresearchgate.net

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Density functional theory is a well-established method for predicting NMR chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding values for nuclei like ¹H and ¹³C. nih.govnih.gov These calculated shielding values are then converted into chemical shifts, often using a linear scaling approach to improve accuracy by correcting for systematic errors. youtube.com Comparing these predicted shifts with experimental data is a powerful tool for confirming or assigning the structure of a molecule. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). semanticscholar.orgresearchgate.net These calculations predict the electronic transitions between molecular orbitals, their corresponding absorption wavelengths (λmax), and oscillator strengths (intensities). researchgate.net For the related molecule 4-methoxybenzonitrile, TD-DFT calculations showed that the absorption bands are assigned to π→π* transitions. semanticscholar.orgresearchgate.net The calculations also revealed that solvent effects can induce a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the gas phase. researchgate.net Such predictions are valuable for understanding the photophysical properties of a compound and guiding the design of molecules with specific optical characteristics. nih.govchemrxiv.org

Table 2: Predicted UV-Vis Absorption Data for a Related Compound (4-Methoxybenzonitrile) Data obtained from TD-DFT calculations. researchgate.net

MediumCalculated λmaxTransition Type
VacuumUV Regionπ→π
Acetonitrile (B52724) (Solvent)Red-shifted vs. Vacuumπ→π

Intermolecular Interactions and Adduct Formation Studies

The way molecules arrange themselves in the solid state is dictated by intermolecular interactions. Computational chemistry allows for the detailed study of these non-covalent forces, such as hydrogen bonds and van der Waals interactions, which govern crystal packing and the formation of molecular adducts. nih.gov

For a molecule like this compound, which contains multiple hydrogen bond donors (the -NH₂ groups) and acceptors (the nitrile nitrogen, the methoxy oxygen, and the amino nitrogens), hydrogen bonding is expected to be a dominant interaction. Quantum chemical calculations can determine the strength and geometry of these bonds. epa.gov Studies on diaminopyridines, for example, have shown that N-H···N hydrogen bonds are the strongest interactions, defining the primary structural motifs in the crystal. epa.gov The presence of multiple amino groups can enhance the acceptor properties of the nitrogen atoms. epa.gov These weak but significant interactions are crucial in stabilizing the crystal structure and influencing physical properties like melting point. nih.gov

Applications of 4,5 Diamino 2 Methoxybenzonitrile As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 4,5-diamino-2-methoxybenzonitrile makes it an attractive starting material for the construction of more elaborate molecular architectures. The ortho-phenylenediamine moiety is a well-established precursor for a variety of heterocyclic systems, while the nitrile and methoxy (B1213986) groups can be either retained in the final product or further transformed.

While direct literature on the use of this compound for the synthesis of specific advanced chemical intermediates is limited, its structural motifs are present in various biologically active compounds and functional materials. The ortho-diamine functionality is a key feature in the synthesis of many pharmaceutical and agrochemical ingredients. For instance, o-phenylenediamines are known to be key precursors for the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities. organic-chemistry.orgimpactfactor.orgnih.govnih.gov The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group can influence the reactivity and properties of the resulting intermediates. The nitrile group, in particular, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the range of accessible intermediates. nih.gov

The synthesis of advanced intermediates often involves multi-step reaction sequences. The preparation of this compound itself can be considered a step towards more complex molecules, as seen in patent literature where it is prepared as an intermediate for tyrosine kinase inhibitors. This highlights its role as a crucial building block in the development of new therapeutic agents.

The creation of libraries of diverse heterocyclic compounds is a cornerstone of modern drug discovery and materials science. The ortho-phenylenediamine structure of this compound makes it an ideal scaffold for generating such libraries. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines. wikipedia.org Similarly, condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles. researchgate.netgoogle.com The specific substituents on the benzimidazole (B57391) ring can be readily varied by choosing different carboxylic acid partners.

The nitrile functionality of this compound adds another layer of diversity to the potential heterocyclic libraries. Nitriles can participate in various cyclization reactions to form different heterocyclic rings. longdom.orgresearchgate.netresearchgate.net For example, the reaction of nitriles with other functional groups within the same molecule or with external reagents can lead to the formation of pyrimidines, pyridines, and other nitrogen-containing heterocycles. This versatility allows for the generation of a wide array of structurally distinct molecules from a single, readily accessible starting material.

Applications in Materials Science Research

The bifunctional nature of this compound, possessing two primary amine groups, makes it a prime candidate for use as a monomer in the synthesis of various polymers. The resulting polymers can be expected to exhibit interesting properties due to the presence of the methoxy and nitrile functionalities, which can influence solubility, thermal stability, and electronic characteristics.

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govbohrium.comrsc.orgnih.govresearchgate.netbwise.krvt.edudakenchem.compolimi.it They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. nih.govrsc.orgdakenchem.com Aromatic diamines containing nitrile groups have been successfully used to synthesize polyimides with desirable properties such as good optical transparency and high glass transition temperatures. bwise.krresearchgate.net The nitrile group can enhance the polymer's solubility and also serve as a site for further chemical modification or cross-linking. Therefore, this compound is a promising monomer for the development of novel polyimides with tailored properties for applications in electronics, aerospace, and other advanced technologies.

Polyazomethines: Polyazomethines, also known as poly(Schiff base)s, are polymers containing the azomethine (–C=N–) linkage in their main chain. They are often synthesized by the polycondensation of diamines with dialdehydes. These polymers are known for their thermal stability and have been investigated for their potential applications in various fields, including as semiconductors and in optoelectronics. The use of an aromatic diamine like this compound in the synthesis of polyazomethines could lead to materials with interesting electronic properties due to the presence of the electron-donating methoxy group and the electron-withdrawing nitrile group.

Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. imrpress.comresearchgate.netnih.govimrpress.comjchemrev.comjbiochemtech.comresearchgate.netresearchgate.net The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. jchemrev.com As a diamine, this compound could potentially be either mono- or bis-diazotized and then coupled to various aromatic compounds to produce a range of azo dyes. The color of the resulting dyes would be influenced by the electronic nature of the methoxy and nitrile substituents, as well as the structure of the coupling component. The methoxy group, being an electron-donating group, would likely have a bathochromic (color-deepening) effect, while the electron-withdrawing nitrile group would have a hypsochromic (color-lightening) effect.

Polymers with alternating electron-donating and electron-accepting groups in their structure often exhibit interesting optoelectronic properties and are explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. scispace.com The structure of this compound, with its electron-donating amino and methoxy groups and its electron-withdrawing nitrile group, makes it an attractive building block for creating such donor-acceptor systems. dcu.ie

Polymers derived from this monomer, such as polyimides or polyazomethines, could possess intramolecular charge-transfer characteristics. nasa.govresearchgate.netscilit.comresearchgate.net The formation of charge-transfer complexes in polymers can lead to enhanced electrical conductivity and other desirable electronic properties. dcu.ie The development of polymers based on aromatic diamines for optoelectronic applications is an active area of research, and this compound represents a promising candidate for the design of new functional materials in this field. rsc.org

Research on "this compound" in Supramolecular Chemistry Remains Undisclosed

Despite a thorough search of available scientific literature, detailed research focusing specifically on the chemical compound this compound and its applications within the field of supramolecular chemistry is not publicly available. Consequently, a comprehensive analysis of its role as a synthetic building block, particularly concerning its hydrogen bonding interactions, self-assembly, and coordination chemistry with metal ions, cannot be provided at this time.

Supramolecular chemistry is a dynamic field that investigates the interactions between molecules and the formation of larger, organized structures. Key to this area of study are non-covalent interactions, such as hydrogen bonding, which drive the self-assembly of molecules into complex architectures. Furthermore, the coordination of organic ligands to metal ions is a fundamental strategy for constructing novel supramolecular frameworks with diverse functionalities.

Compounds with multiple amine and nitrile functional groups, such as diamino-benzonitrile derivatives, are often of great interest to researchers in this field. The amino groups can act as hydrogen bond donors, while the nitrile group and the nitrogen atoms of the amino groups can serve as hydrogen bond acceptors or as coordination sites for metal ions. The methoxy group can also influence the electronic properties and steric hindrance of the molecule, thereby affecting its intermolecular interactions.

While general principles of supramolecular chemistry suggest that a molecule with the structure of this compound would be a promising candidate for creating intricate self-assembled systems and novel metal-organic architectures, specific studies confirming and detailing these properties for this particular compound are not found in the surveyed scientific databases.

Research on analogous compounds, such as other diaminobenzene and diaminopyrimidine derivatives, has demonstrated their utility in forming one-, two-, and three-dimensional supramolecular structures through hydrogen bonding and metal coordination. These studies often reveal complex networks of interactions leading to materials with interesting properties. However, direct extrapolation of these findings to this compound is speculative without specific experimental evidence.

The absence of published research on this compound in the context of supramolecular chemistry suggests that this compound may be a novel or underexplored building block. Future research in this area would be necessary to elucidate its specific behaviors and potential applications.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of 4,5-Diamino-2-methoxybenzonitrile and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound. Due to the polar nature of the two amine groups and the aromatic system, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities.

Given the compound's structure, a C18 or a Phenyl-Hexyl column is often a suitable starting point for the stationary phase. mac-mod.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Adjusting the gradient (the ratio of organic modifier to water over time) is crucial for eluting the compound with a good peak shape and separating it from less polar starting materials or more polar side products. Due to the presence of basic amine groups, adding a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak symmetry by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase. sielc.com Detection is typically performed using a UV detector, set at a wavelength where the benzonitrile (B105546) chromophore exhibits strong absorbance. sielc.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Instrument HPLC System with UV Detector
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound itself has low volatility and high polarity due to its amine functional groups, making it unsuitable for direct GC analysis. nih.gov To overcome this, a derivatization step is employed to convert the polar amine groups into less polar, more volatile functional groups. gcms.czresearchgate.net

Common derivatization techniques include silylation and acylation. thermofisher.com Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the active hydrogens on the primary amines to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), converts the amines into amides. thermofisher.com These derivatives are significantly more volatile and thermally stable, allowing for successful separation on a GC column.

The derivatized sample is then injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and any related impurities based on their unique mass spectra and fragmentation patterns.

Table 2: Typical GC-MS Analysis Protocol for Derivatized this compound

StepDescription
Derivatization Reagent BSTFA with 1% TMCS (Trimethylchlorosilane) as catalyst
Reaction Conditions Heat sample with reagent at 70°C for 30 minutes
GC Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min
Injector Temperature 250°C
MS Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. itwreagents.comresearchgate.net In the synthesis of this compound, TLC can quickly indicate the consumption of starting materials and the formation of the desired product. libretexts.org

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel or alumina. silicycle.com A reference spot of the starting material is also applied. The plate is then placed in a chamber containing a suitable mobile phase (eluent). As the eluent ascends the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. Because of the basicity of the amine groups, it is often beneficial to add a small amount of a base, like triethylamine (B128534) (0.1-1%), to the eluent to prevent the spots from streaking. silicycle.comresearchgate.net

After development, the plate is visualized, usually under UV light where the aromatic ring will show up as a dark spot. The relative position of the spots, known as the Retention Factor (Rf), helps in tracking the reaction. The disappearance of the starting material spot and the appearance of a new product spot signal the reaction's progression towards completion.

Table 3: Common TLC Solvent Systems for Monitoring Aromatic Amine Synthesis

Stationary PhaseMobile Phase System (v/v)Compound Polarity Suitability
Silica Gel GHexane : Ethyl Acetate (B1210297) (e.g., 1:1, 1:2)Moderately polar compounds
Silica Gel GDichloromethane : Methanol (e.g., 95:5, 9:1)Polar compounds
Silica Gel GToluene : Ethyl Acetate (e.g., 8:2)Aromatic compounds
AluminaEthyl Acetate : Hexane (e.g., 1:4) + 0.5% TriethylamineBasic compounds (amines)

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure sample. For this compound, with a molecular formula of C₉H₉N₃O, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values. This comparison serves as a crucial checkpoint for confirming the molecular identity and purity of the compound. imperial.eduumkc.edu A significant deviation from the theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Table 4: Theoretical Elemental Composition of this compound (C₉H₉N₃O)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.0119108.09961.00%
Hydrogen (H)1.00899.0725.12%
Nitrogen (N)14.007342.02123.72%
Oxygen (O)15.999115.9999.03%
Total --177.191 100.00%

Spectrophotometric Quantification Techniques in Research Studies

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible range. khanacademy.org Aromatic compounds like this compound typically exhibit strong UV absorbance due to their conjugated π-electron systems. This property can be harnessed for quantification in research studies based on the Beer-Lambert Law. stevesopenlab.fredinst.com

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution (A = εcl). khanacademy.org To quantify an unknown sample, a calibration curve is first constructed. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq Plotting absorbance versus concentration yields a linear calibration curve. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. In some cases, derivatization reactions that produce a colored complex can be used to shift the absorbance into the visible range and increase sensitivity and specificity. arcjournals.orgrasayanjournal.co.in

Table 5: Conceptual Data for a Spectrophotometric Calibration Curve

Standard Solution Concentration (µg/mL)Measured Absorbance at λmax
1.00.112
2.50.280
5.00.561
7.50.842
10.01.123
Unknown Sample0.675

Future Perspectives and Emerging Research Avenues

Exploration of New Synthetic Paradigms for 4,5-Diamino-2-methoxybenzonitrile

Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. While classical methods for the synthesis of aromatic diamines often involve harsh conditions, emerging paradigms may include:

Catalytic C-H Amination: Direct amination of the aromatic ring could offer a more atom-economical approach compared to traditional multi-step syntheses.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability, providing better control over reaction parameters.

Biocatalysis: The use of enzymes for the synthesis of aromatic amines is a growing field that could lead to more environmentally friendly production methods.

The development of novel synthetic methods is crucial for making this and related compounds more accessible for further research and application.

Development of Highly Functionalized Derivatives with Tailored Reactivity

The two amino groups and the nitrile functionality of this compound serve as handles for extensive chemical modification. Future research is expected to generate a diverse library of derivatives with tailored properties.

For instance, the vicinal diamino groups can be readily converted into various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused heterocycles. These structural motifs are prevalent in pharmaceuticals and functional materials. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each transformation opening up new avenues for creating compounds with specific biological or material properties. The synthesis of functionalized diazocines from dinitro compounds, for example, showcases how diamino functionalities can be leveraged to create complex molecular architectures. beilstein-journals.org

Functional Group Transformation Potential Derivative Class Potential Applications
Diamino GroupsBenzimidazoles, QuinoxalinesPharmaceuticals, Organic Electronics
Nitrile GroupCarboxylic Acids, Amines, TetrazolesPolymers, Bioactive Molecules

This table illustrates potential derivative classes and their applications based on the functional groups of this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the synthesis of new derivatives.

Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity and stereoselectivity of reactions involving the different functional groups. mdpi.comdntb.gov.ua Such studies can help in understanding the electronic properties of the molecule and in designing reactions that yield specific products. For example, computational studies on substituted naphthoic acids have demonstrated the role of substituents in influencing reactivity and biological activities. sciencepublishinggroup.com Similar approaches can be applied to predict the reactivity of nitrile-carrying compounds with biological nucleophiles like cysteine. acs.org

Computational Method Application Predicted Property
Density Functional Theory (DFT)Reaction Mechanism StudiesRegioselectivity, Activation Energies
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryBiological Activity

This table highlights the application of computational methods in predicting the properties and reactivity of this compound and its derivatives.

Integration into Novel Material Architectures and Functional Systems

The unique electronic and structural features of this compound make it an attractive building block for novel materials. The aromatic diamine structure is a common feature in high-performance polymers like polyimides and polybenzimidazoles, known for their thermal stability and mechanical strength.

Furthermore, the potential for this compound to form extended conjugated systems through polymerization or incorporation into metal-organic frameworks (MOFs) could lead to materials with interesting optical and electronic properties. The synthesis of functionalized diazocines for applications in photo- and mechanoresponsive materials provides a blueprint for how diamino compounds can be integrated into "smart" materials. beilstein-journals.org

Interdisciplinary Research Directions in Chemical Sciences

The versatile nature of this compound opens doors to a wide range of interdisciplinary research. In medicinal chemistry, its derivatives could be explored as potential therapeutic agents. For instance, substituted 2,4-diamino pyrimidine (B1678525) derivatives have shown promise as antimalarial and antitumor agents. nih.govnih.gov The synthesis of functionalized 2,3-diaminopropionates for directed monobactam biosynthesis also highlights the potential of diamino compounds in developing new antibiotics. nih.govnih.gov

In the field of materials science, the incorporation of this compound into polymers or coordination networks could lead to the development of new sensors, catalysts, or electronic devices. The rich chemistry of the diamino and nitrile groups provides a fertile ground for collaboration between synthetic chemists, materials scientists, and computational chemists to unlock the full potential of this intriguing molecule.

Q & A

Q. Basic: What are the recommended methodologies for synthesizing 4,5-Diamino-2-methoxybenzonitrile, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : Start with a nitrile-containing precursor (e.g., 2-methoxybenzonitrile derivatives). Introduce amino groups via nucleophilic aromatic substitution (NAS) using NH₃/amine sources under controlled temperatures (80–120°C) and catalysts like Cu(I) or Pd(0) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Critical Parameters :
    • Avoid over-reduction of nitrile groups by controlling reaction time and temperature.
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups .

Q. Basic: How should researchers handle discrepancies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:

  • Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate: 1°C/min for melting point analysis) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile, mp data in ).
  • Controlled Crystallization : Use slow evaporation from polar solvents (e.g., DMSO/water) to ensure consistent crystal lattice formation, as demonstrated for 4-(Dimethylamino)benzohydrazide .

II. Reactivity and Functional Group Transformations

Q. Advanced: How do the amino and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Amino Groups : Act as electron-donating groups, enhancing reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura couplings. However, they may require protection (e.g., Boc groups) to avoid side reactions .
  • Methoxy Groups : Stabilize intermediates via resonance but can sterically hinder reactions at the ortho position. Optimize using bulky ligands (e.g., XPhos) for Pd-catalyzed couplings .
  • Case Study : 2-Fluoro-4-methoxybenzonitrile derivatives underwent hydroboration with 90% yield using Pd(dppf)Cl₂ .

Q. Advanced: What strategies mitigate competing side reactions during functionalization of the nitrile group?

Methodological Answer:

  • Selective Reduction : Use NaBH₄/Cu(I) systems to reduce nitriles to amines without affecting methoxy groups .
  • Protection-Deprotection : Temporarily convert nitriles to amides (e.g., using H₂SO₄/H₂O) for subsequent transformations .
  • Kinetic Control : Monitor reaction progress via FT-IR to detect CN group consumption (peak at ~2200 cm⁻¹) .

III. Biological and Computational Studies

Q. Advanced: How can computational models predict the bioactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density distribution, critical for predicting binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), leveraging structural data from PubChem .
  • SAR Analysis : Compare with 2-Amino-4-chloro-5-methylbenzonitrile to assess how substituents affect bioactivity .

Q. Advanced: How to resolve contradictions in reported toxicity profiles?

Methodological Answer:

  • In Silico Tox Prediction : Use tools like ProTox-II to compare with H302 (harmful if swallowed) data for 4-Methoxybenzonitrile .
  • In Vitro Assays : Conduct MTT assays on HepG2 cells to validate acute toxicity, referencing OECD guidelines .

IV. Safety and Handling

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (EN 166 standard) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃).
  • Storage : Keep at 0–6°C in amber vials to prevent photodegradation, as recommended for methoxybenzaldehyde derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.